Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]methylpiperidine-1-carboxylate
- Tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-9(7-17)16-8-12(13,14)15/h9,16H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPGFEHBGHHVNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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